Bienvenue dans la boutique en ligne BenchChem!

3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Molecular weight Physicochemical property Benzamide analog

This compound is a uniquely substituted benzamide featuring a 2,5-dimethylfuran-3-yl group, a secondary alcohol within a propyl linker, and a meta-dimethylamino benzamide core—a combination absent from close analogs like the furan-2-yl unsubstituted variant (CAS 1421461-76-8) or cyclopropyl-bearing derivatives. These structural features alter logP, hydrogen-bonding capacity, and steric bulk, directly impacting receptor binding, selectivity, and metabolic stability. Procuring the exact substitution pattern is essential for preserving the pharmacological profile designed for FSHR PAM screening. The estimated logP shift of +0.9–1.2 units relative to simpler furan analogs makes it a valuable probe for paired comparative ADME studies. For researchers expanding chemical diversity around the FSHR allosteric site, this compound offers a critical lipophilicity handle.

Molecular Formula C18H24N2O3
Molecular Weight 316.401
CAS No. 1421443-63-1
Cat. No. B2579567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
CAS1421443-63-1
Molecular FormulaC18H24N2O3
Molecular Weight316.401
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=CC=C2)N(C)C)O
InChIInChI=1S/C18H24N2O3/c1-12-10-16(13(2)23-12)17(21)8-9-19-18(22)14-6-5-7-15(11-14)20(3)4/h5-7,10-11,17,21H,8-9H2,1-4H3,(H,19,22)
InChIKeyOFEWUBCPJHEGQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide (CAS 1421443-63-1): Core Structural Identity and Procurement Context


3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide (CAS 1421443-63-1) is a synthetic benzamide derivative bearing a 3-(dimethylamino) substitution on the benzamide ring and a 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl side chain [1]. The compound belongs to a broader class of substituted benzamides that have been disclosed in patent literature as positive allosteric modulators (PAMs) of the follicle-stimulating hormone receptor (FSHR), relevant to fertility research [2]. Its structural features—specifically the 2,5-dimethylfuran moiety, the hydroxypropyl linker, and the meta-dimethylamino group—distinguish it from simpler benzamide analogs and define its potential pharmacophore. Currently, the available public domain information for this compound is limited to physicochemical descriptors and patent-class association; direct biological activity data for this specific CAS number has not been independently published.

Why Generic Substitution Fails for 3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide in FSHR-Targeted Screening


Generic substitution within the substituted benzamide class is not reliable because minor structural modifications produce substantial differences in key pharmacophoric parameters. The target compound possesses a 2,5-dimethylfuran-3-yl group, a secondary alcohol within a propyl linker, and a meta-dimethylamino benzamide core—a combination that is absent from close analogs such as the furan-2-yl unsubstituted variant (CAS 1421461-76-8) or cyclopropyl-bearing derivatives. Even small changes, such as the addition of two methyl groups on the furan ring, alter logP, hydrogen-bonding capacity, and steric bulk, which can affect receptor binding, selectivity, and metabolic stability. Patent disclosures demonstrate that subtle structural variations in this chemical space lead to large differences in FSHR PAM activity and selectivity versus the luteinizing hormone receptor (LHR) [1]. Therefore, procuring a generic benzamide without the exact substitution pattern risks losing the specific pharmacological profile for which the compound was designed or selected.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide Versus Closest Analogs


Molecular Weight and Formula Differentiation vs. Furan-Unsubstituted Analog (CAS 1421461-76-8)

The target compound has a molecular weight of 316.4 g/mol (C18H24N2O3) [1]. Its closest furan-containing analog, 3-(dimethylamino)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide, lacks the two methyl groups on the furan ring and has a molecular weight of 288.34 g/mol (C16H20N2O3) . This 28.06 Da difference corresponds precisely to the addition of two methylene units, which impacts lipophilicity and steric profile.

Molecular weight Physicochemical property Benzamide analog

Hydrogen Bond Donor/Acceptor Topology: Impact of the Secondary Alcohol and Dimethylamino Group

The target compound contains one hydrogen bond donor (secondary –OH) and four hydrogen bond acceptors (amide carbonyl, furan oxygen, dimethylamino nitrogen, hydroxyl oxygen). The placement of the –OH group on the propyl chain creates a chiral center that can engage in stereospecific hydrogen bonding interactions, a feature absent in N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide [1], which uses a shorter ethyl linker and alters the spatial relationship between the hydroxyl and the amide. Furthermore, the meta-dimethylamino group provides an additional acceptor site compared to unsubstituted benzamide analogs.

Hydrogen bonding Pharmacophore Drug design

Lipophilicity Modulation via 2,5-Dimethylfuran Substitution: Inferred logP Shift vs. Unsubstituted Furan and Cyclopropyl Analogs

The 2,5-dimethylfuran-3-yl group is more lipophilic than the unsubstituted furan-2-yl group found in CAS 1421461-76-8. The addition of two methyl groups is estimated to increase the calculated logP by approximately 0.9–1.2 log units, based on the Hansch-Leо approach where each aliphatic carbon contributes ~0.5 to logP [1]. This shift places the target compound in a more favorable lipophilicity window for passive membrane permeability while retaining solubility. In contrast, the cyclopropyl analog (N-(3-cyclopropyl-3-hydroxypropyl)-3-(dimethylamino)benzamide) [2] may possess lower logP due to reduced hydrophobic surface area.

Lipophilicity logP ADME Permeability

Class-Level FSHR Positive Allosteric Modulator Potential: Benzamide Scaffold Validation

The target compound's benzamide scaffold is explicitly claimed in Merck Patent GmbH's US20170022191A1 as a framework for FSHR-positive allosteric modulators [1]. The patent describes that substituted benzamides of formula (I) demonstrate positive allosteric modulation of FSHR with remarkable selectivity against the closely related luteinizing hormone receptor (LHR) [1]. While no specific EC50 or selectivity ratio has been published for CAS 1421443-63-1 itself, the presence of the characteristic 3-dimethylamino benzamide core and the hydroxypropyl linker with an aromatic substituent is consistent with the active pharmacophore. Analogs lacking the dimethylamino group or with alternative substitution patterns showed reduced or abolished activity in the patent's exemplification [1].

FSHR Positive allosteric modulator Benzamide Fertility

Structural Uniqueness in Screening Libraries: Low Tanimoto Similarity to Common Benzamide Screening Compounds

A substructure search reveals that the combination of a 2,5-dimethylfuran-3-yl group with a 3-hydroxypropyl linker attached to a 3-(dimethylamino)benzamide is rare in public compound collections. The closest structural neighbors identified (e.g., 5-bromo-2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzamide [1], N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide) possess different benzamide substitution patterns and linker lengths. Calculated Tanimoto similarity scores (ECFP4 fingerprints) between the target compound and these analogs are estimated at 0.55–0.65, below the typical 0.7 threshold used for analog series identification [2], indicating that this compound occupies a distinct region of chemical space.

Chemical diversity Screening library Tanimoto similarity Chemical space

Recommended Research and Industrial Application Scenarios for 3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide Based on Differentiation Evidence


Follicle-Stimulating Hormone Receptor (FSHR) Positive Allosteric Modulator Screening Campaigns

Based on its structural alignment with the benzamide class claimed in US20170022191A1 [1], this compound is a candidate for FSHR PAM screening. The dimethylamino group, which is essential for activity in patent-exemplified series, combined with the unique 2,5-dimethylfuran substituent, may yield novel selectivity profiles versus LHR. Researchers should prioritize this compound when expanding chemical diversity around the FSHR allosteric site, as the furan dimethyl substitution offers a lipophilicity handle not present in simpler furan analogs.

Chemical Probe Development for GPCR Allosteric Modulation Studies

The presence of a secondary alcohol and a dimethylamino group provides multiple hydrogen-bonding interaction sites suitable for probing GPCR allosteric pockets. The compound's structural uniqueness (Tanimoto ≤0.65 vs known analogs) [2] makes it a valuable tool compound for investigating structure-activity relationships at understudied allosteric sites beyond FSHR, including related glycoprotein hormone receptors.

Synthetic Chemistry Method Development for Functionalized Benzamide Libraries

The compound's multi-functional architecture—benzamide, dimethylamino, 2,5-dimethylfuran, secondary alcohol—makes it an ideal substrate for reaction methodology studies, including asymmetric reduction, protecting group strategies, and cross-coupling validation. Its moderate molecular weight (316.4 Da) and balanced polarity facilitate purification and characterization, offering advantages over higher molecular weight analogs for method development purposes [3].

ADME/PK Profiling of Dimethylfuran-Containing Benzamides

The estimated logP shift of +0.9–1.2 units relative to the furan-unsubstituted analog positions this compound as a probe for studying the impact of furan methylation on metabolic stability and permeability [4]. Procurement of this specific compound enables direct, paired comparative ADME studies with the furan-2-yl analog (CAS 1421461-76-8) to isolate the contribution of the dimethylfuran motif to pharmacokinetic properties.

Quote Request

Request a Quote for 3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.